4-[[[3-(2,2-dimethyloxan-4-yl)-4-phenylbutyl]amino]methyl]-N,N-dimethylaniline is a complex organic compound with the molecular formula and a molecular weight of approximately 394.6 g/mol. This compound is notable for its potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. Its structure consists of a dimethylaniline core substituted with a phenylbutyl group and a dimethyloxane moiety, contributing to its unique properties and reactivity.
The compound is classified under organic compounds, specifically as an amine due to the presence of the amino group in its structure. It is indexed with the CAS number 337486-84-7, which facilitates its identification in chemical databases. Sources such as BenchChem and PubChem provide detailed information about its properties, synthesis methods, and potential applications in research settings .
The synthesis of 4-[[[3-(2,2-dimethyloxan-4-yl)-4-phenylbutyl]amino]methyl]-N,N-dimethylaniline typically involves multi-step organic reactions. Key steps may include:
Technical details regarding reaction conditions (e.g., temperature, solvents) and catalysts used would be essential for replicating these synthesis methods effectively.
The structural representation of 4-[[[3-(2,2-dimethyloxan-4-yl)-4-phenylbutyl]amino]methyl]-N,N-dimethylaniline can be depicted using various chemical notation systems:
InChI=1S/C26H38N2O/c1-26(2)19-24(15-17-29-26)23(18-21-8-6-5-7-9-21)14-16-27-20-22-10-12-25(13-11-22)28(3)4/h5-13,23-24,27H,14-20H2,1-4H3This notation provides insight into the connectivity of atoms within the molecule.
Using software tools like ChemDraw or Jmol can help visualize the three-dimensional structure of this compound, revealing steric interactions that may influence its reactivity and biological activity.
The compound can participate in various chemical reactions typical for amines and substituted aromatic compounds:
Technical details regarding reaction mechanisms and conditions are critical for understanding how this compound behaves in different environments.
The mechanism of action for 4-[[[3-(2,2-dimethyloxan-4-yl)-4-phenylbutyl]amino]methyl]-N,N-dimethylaniline may involve interactions at the molecular level with biological targets such as enzymes or receptors.
Data from binding studies and pharmacokinetic analyses would provide insights into its therapeutic potential.
Key physical properties include:
Chemical properties such as solubility, pH stability, and reactivity with common reagents are important for practical applications. For example:
Relevant data from chemical databases would provide comprehensive insights into these properties .
4-[[[3-(2,2-dimethyloxan-4-yl)-4-phenylbutyl]amino]methyl]-N,N-dimethylaniline has potential applications in:
Research studies exploring these applications would enhance understanding of the compound's utility across various scientific domains .
CAS No.: 490-10-8
CAS No.: 75-04-7
CAS No.:
CAS No.: 37734-05-7